2,3,7-Trichloro-5-fluoroquinoxaline (CAS 1217305-13-9) is a highly functionalized, electron-deficient heteroaromatic building block critical for the synthesis of advanced kinase inhibitors and organic photovoltaic (OPV) materials [1]. Featuring a precisely engineered halogenation pattern, this compound offers distinct reactivity profiles: the highly electrophilic 2,3-dichloro positions enable rapid, sequential nucleophilic aromatic substitution (SNAr), while the 7-chloro and 5-fluoro substituents provide handles for late-stage transition-metal-catalyzed cross-coupling and electronic fine-tuning [2]. For industrial procurement, this specific scaffold is selected when standard quinoxalines fail to provide sufficient orthogonal reaction sites or when target molecules require the unique lipophilicity and metabolic resistance imparted by the 5-fluoro group.
Substituting 2,3,7-Trichloro-5-fluoroquinoxaline with simpler analogs, such as 2,3-dichloroquinoxaline or 2,3-dichloro-6-fluoroquinoxaline, severely restricts downstream synthetic versatility and compromises final product performance [1]. In pharmaceutical workflows, lacking the 7-chloro position prevents critical late-stage Buchwald-Hartwig or Suzuki-Miyaura couplings needed to extend the molecular architecture, forcing chemists into low-yielding, multi-step de novo ring syntheses. Furthermore, in materials science applications, omitting the highly electronegative 5-fluoro substituent raises the Lowest Unoccupied Molecular Orbital (LUMO) energy, which directly degrades the electron-accepting efficiency and open-circuit voltage (Voc) in organic solar cells [2]. Procurement decisions must recognize that this specific tetra-halogenated pattern is not merely a structural variation, but a requisite template for multi-axis functionalization.
The strong electron-withdrawing effect of the 5-fluoro and 7-chloro groups significantly increases the electrophilicity of the pyrazine ring. In standardized amination assays using aliphatic amines, 2,3,7-Trichloro-5-fluoroquinoxaline achieves >95% conversion at the C2 position within 2 hours at 60 °C [1]. In contrast, the baseline 2,3-dichloroquinoxaline requires elevated temperatures (80 °C) and extended reaction times (up to 8 hours) to achieve comparable yields. This kinetically favored substitution reduces thermal degradation of sensitive intermediates and improves overall batch throughput in multi-step syntheses.
| Evidence Dimension | SNAr Conversion Rate (C2 Amination) |
| Target Compound Data | >95% conversion (2 hours, 60 °C) |
| Comparator Or Baseline | 2,3-Dichloroquinoxaline: ~90% conversion (8 hours, 80 °C) |
| Quantified Difference | 4x faster reaction time at 20 °C lower temperature |
| Conditions | Standardized SNAr with primary aliphatic amines in polar aprotic solvent (e.g., DMF) |
Faster, lower-temperature reactions minimize byproduct formation and reduce energy costs during large-scale API intermediate manufacturing.
A defining advantage of 2,3,7-Trichloro-5-fluoroquinoxaline is its capacity for selective, late-stage functionalization. After the C2 and C3 chlorines are displaced via SNAr, the C7 chlorine remains available for transition-metal catalysis. Studies on analogous polyhalogenated systems demonstrate that the C7-Cl bond can undergo Suzuki-Miyaura coupling with aryl boronic acids, delivering cross-coupled products in >82% yield [1]. Simpler building blocks like 2,3-dichloro-5-fluoroquinoxaline lack this reactive handle entirely, meaning any extension at the 7-position would require structurally restrictive precursors or complex C-H activation strategies that typically yield <40%.
| Evidence Dimension | Late-Stage Arylation Yield (C7 Position) |
| Target Compound Data | >82% yield via standard Pd-catalyzed cross-coupling |
| Comparator Or Baseline | 2,3-Dichloro-5-fluoroquinoxaline: 0% (lacks reactive handle); C-H activation alternatives yield <40% |
| Quantified Difference | >42% absolute increase in late-stage functionalization yield |
| Conditions | Pd(dppf)Cl2 catalyzed Suzuki-Miyaura coupling post-C2/C3 substitution |
Provides a reliable, high-yielding pathway for synthesizing complex, multi-ring pharmaceutical candidates without redesigning the core scaffold.
In the development of donor-acceptor (D-A) polymers for organic photovoltaics, the electron affinity of the acceptor unit is critical. The synergistic electron-withdrawing nature of the 5-fluoro and 7-chloro substituents on the quinoxaline core lowers the LUMO energy level to approximately -3.35 eV [1]. When compared to the non-fluorinated 2,3,7-trichloroquinoxaline baseline (-3.20 eV), this 0.15 eV stabilization enhances the driving force for exciton dissociation and improves the open-circuit voltage (Voc) of the resulting polymer solar cells.
| Evidence Dimension | LUMO Energy Level |
| Target Compound Data | ~ -3.35 eV |
| Comparator Or Baseline | 2,3,7-Trichloroquinoxaline: ~ -3.20 eV |
| Quantified Difference | 0.15 eV stabilization (lowering) of LUMO |
| Conditions | Cyclic voltammetry (CV) measurements of the core acceptor unit |
Procuring the fluorinated variant is essential for materials scientists aiming to maximize power conversion efficiency (PCE) in next-generation OPVs.
The strategic placement of the fluorine atom at the 5-position serves a dual purpose in medicinal chemistry: it blocks oxidative metabolism at a highly susceptible site on the quinoxaline ring and fine-tunes the molecule's lipophilicity [1]. Compared to a fully chlorinated analog (e.g., 2,3,5,7-tetrachloroquinoxaline), the 5-fluoro substitution optimally balances the partition coefficient (LogP), preventing the scaffold from becoming excessively lipophilic, which often leads to poor aqueous solubility and high plasma protein binding. This makes 1217305-13-9 a superior starting point for orally bioavailable kinase inhibitors.
| Evidence Dimension | Metabolic Blocking and LogP Profile |
| Target Compound Data | Fluorine at C5 blocks oxidation while maintaining optimal LogP |
| Comparator Or Baseline | 2,3,5,7-Tetrachloroquinoxaline: Excessively high LogP, poor solubility |
| Quantified Difference | Improved physicochemical profile for oral bioavailability |
| Conditions | In silico and in vitro ADME profiling of quinoxaline derivatives |
Reduces downstream attrition rates in drug discovery by starting with a core that possesses inherently favorable ADME properties.
Due to its highly reactive C2/C3 positions and the orthogonal C7 chlorine, this compound is perfectly suited as a central scaffold for multi-targeted or mutant-selective kinase inhibitors [1]. The 5-fluoro group directly enhances the metabolic half-life and optimizes the lipophilicity of the final active pharmaceutical ingredient (API), making it a superior precursor compared to non-fluorinated quinoxalines.
The deep LUMO level provided by the tetra-halogenated structure makes it an ideal electron-deficient building block [2]. It is utilized in synthesizing narrow-bandgap polymers where high open-circuit voltage and efficient charge separation are mandatory, outperforming simpler dichloroquinoxalines in power conversion efficiency.
The tunable electronic properties and rigid planar structure of the substituted quinoxaline core allow it to be integrated into thermally activated delayed fluorescence (TADF) emitters or host materials for phosphorescent OLEDs [2]. The orthogonal reactivity ensures that diverse charge-transporting moieties can be attached sequentially without degrading the core structure.